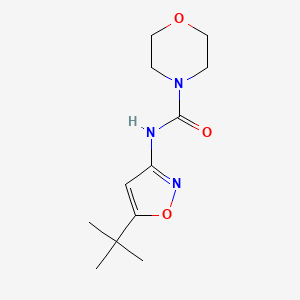![molecular formula C14H12F2N2O2 B15208755 1-[1-(2-Acetyl-4,5-difluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethan-1-one CAS No. 657402-41-0](/img/structure/B15208755.png)
1-[1-(2-Acetyl-4,5-difluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-Acetyl-3-methyl-1H-pyrazol-1-yl)-4,5-difluorophenyl)ethanone is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with acetyl and methyl groups, as well as a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Acetyl-3-methyl-1H-pyrazol-1-yl)-4,5-difluorophenyl)ethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. In this case, 3-methyl-1-phenyl-2-pyrazolin-5-one can be used as the starting material.
Acetylation: The acetyl group is introduced by reacting the pyrazole derivative with acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of the acetylated pyrazole with a difluorobenzene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Acetyl-3-methyl-1H-pyrazol-1-yl)-4,5-difluorophenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2-(4-Acetyl-3-methyl-1H-pyrazol-1-yl)-4,5-difluorophenyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(4-Acetyl-3-methyl-1H-pyrazol-1-yl)-4,5-difluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-Acetyl-1H-pyrazol-1-yl)-4,5-difluorophenyl)ethanone: Lacks the methyl group on the pyrazole ring.
1-(2-(4-Methyl-1H-pyrazol-1-yl)-4,5-difluorophenyl)ethanone: Lacks the acetyl group on the pyrazole ring.
1-(2-(4-Acetyl-3-methyl-1H-pyrazol-1-yl)-phenyl)ethanone: Lacks the difluorophenyl group.
Uniqueness
1-(2-(4-Acetyl-3-methyl-1H-pyrazol-1-yl)-4,5-difluorophenyl)ethanone is unique due to the presence of both acetyl and methyl groups on the pyrazole ring, as well as the difluorophenyl group. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.
Properties
CAS No. |
657402-41-0 |
|---|---|
Molecular Formula |
C14H12F2N2O2 |
Molecular Weight |
278.25 g/mol |
IUPAC Name |
1-[2-(4-acetyl-3-methylpyrazol-1-yl)-4,5-difluorophenyl]ethanone |
InChI |
InChI=1S/C14H12F2N2O2/c1-7-11(9(3)20)6-18(17-7)14-5-13(16)12(15)4-10(14)8(2)19/h4-6H,1-3H3 |
InChI Key |
XWFCGIFFDPAGIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)C)C2=CC(=C(C=C2C(=O)C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


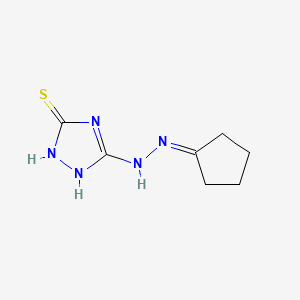
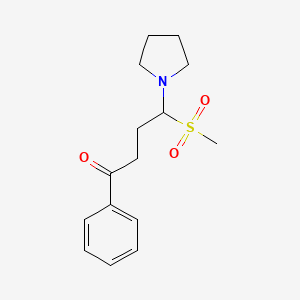
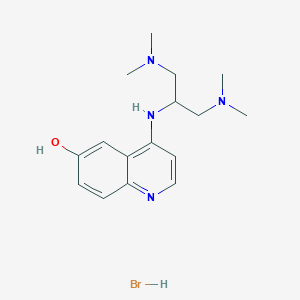

![[(7-Iodo-2-methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15208718.png)
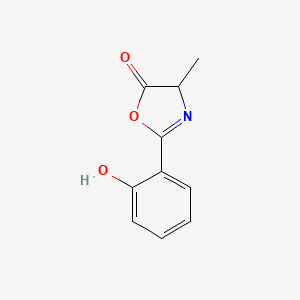

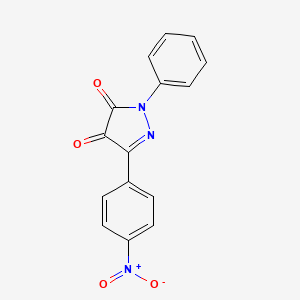
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide](/img/structure/B15208746.png)
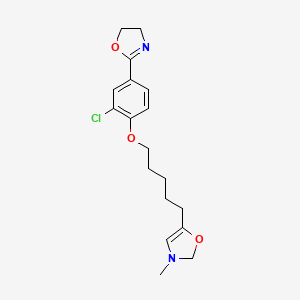
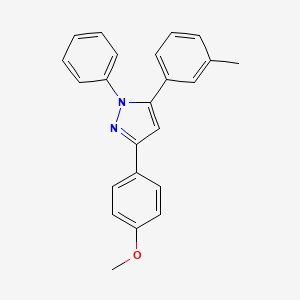
![4-Methoxy-6-methyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione](/img/structure/B15208763.png)
![2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15208768.png)
